molecular formula C8H16ClNO2 B121160 Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride CAS No. 142547-15-7

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride

Cat. No.: B121160
CAS No.: 142547-15-7
M. Wt: 193.67 g/mol
InChI Key: RYBMXCZWUCHLJB-HHQFNNIRSA-N
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Description

Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride (ECAC-HCl) is an organic compound with a molecular weight of 203.64 g/mol. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA). ECAC-HCl is a chiral molecule, meaning it can exist in two different forms, or enantiomers, which are mirror images of each other. ECAC-HCl is used in a variety of scientific research applications, including studies of drug metabolism, pharmacology, and neuroscience.

Scientific Research Applications

Cyclopentanone Derivatives in Chemical Synthesis

Cyclopentanone and its derivatives are crucial in organic synthesis, serving as intermediates for the production of fragrances, pharmaceuticals, and agrochemicals. The hydrogenative ring rearrangement of furfural to cyclopentanone under catalytic conditions highlights the versatility of cyclopentanone derivatives in synthesizing a diverse range of compounds with commercial applications (Dutta & Bhat, 2021). This transformation process underscores the potential of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride as a building block in organic synthesis and biorefinery applications.

Jasmonic Acid and Derivatives in Therapeutic Applications

The structural and functional analogies with cyclopentanone compounds, such as jasmonic acid and its derivatives, illustrate the therapeutic potential of cyclopentanone-related compounds. Jasmonates, with their wide range of biological activities, are explored for their roles in the prophylaxis, treatment, and support of cancer treatment (Jarocka-Karpowicz & Markowska, 2021). Given the bioactivity of these compounds, this compound may also possess significant biological properties that could be harnessed in medical research, particularly in understanding molecular mechanisms of diseases and developing novel therapeutics.

Role in Understanding Molecular Mechanisms of Action

Research on structurally related compounds has been pivotal in understanding molecular mechanisms of action at the receptor level. Studies on stereoisomers of ohmefentanyl, for instance, have revealed significant insights into ligand-receptor interactions, offering a framework for investigating the pharmacological potential of this compound (Brine et al., 1997). Such investigations could provide valuable information regarding its interaction with biological systems, potentially leading to the development of new drugs or diagnostic tools.

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBMXCZWUCHLJB-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369354
Record name Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142547-15-7
Record name Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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